N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide

Catalog No.
S12630604
CAS No.
M.F
C17H14N6O
M. Wt
318.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-...

Product Name

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-1H-indole-5-carboxamide

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

InChI

InChI=1S/C17H14N6O/c1-23-21-16(20-22-23)12-3-2-4-14(10-12)19-17(24)13-5-6-15-11(9-13)7-8-18-15/h2-10,18H,1H3,(H,19,24)

InChI Key

BQHPCLAKKPVYCU-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)NC=C4

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide is an organic compound characterized by a complex structure that includes an indole moiety, a carboxamide group, and a tetrazole ring. Its molecular formula is C17H14N6O, with a molecular weight of approximately 318.33 g/mol. The compound features a phenyl group substituted at the meta position with a 2-methyl-2H-tetrazol-5-yl group, which contributes to its unique properties and potential biological activities. The IUPAC name for this compound is N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide, and its structure can be represented by the canonical SMILES notation: CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C .

  • Oxidation: The compound can undergo oxidation using agents such as potassium permanganate or chromium trioxide, potentially modifying its functional groups.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, which may lead to the formation of alcohols or amines depending on the conditions.
  • Substitution: The compound is capable of undergoing nucleophilic or electrophilic substitution reactions. Common reagents include organic solvents like dichloromethane and catalysts such as palladium on carbon, which facilitate these transformations.

The biological activity of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide is largely attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and influence signaling pathways, potentially leading to therapeutic effects. The precise mechanisms of action may involve inhibition of certain enzymes or receptors, resulting in altered gene expression and cellular responses .

The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide typically involves several steps:

  • Preparation of Indole Intermediates: The indole moiety can be synthesized through methods such as Fischer indole synthesis.
  • Formation of Tetrazole Ring: The tetrazole ring is often formed via a [3+2] cycloaddition reaction between an azide and a nitrile.
  • Coupling Reaction: Finally, the indole and tetrazole intermediates are coupled under suitable conditions to yield the desired compound. Optimization of reaction parameters like temperature, pressure, and solvent choice can enhance yield and purity .

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions influenced by enzyme modulation or receptor interaction. Additionally, its unique structural features make it a candidate for further research in drug discovery and development.

Interaction studies involving N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide focus on its binding affinity to various biological targets such as enzymes and receptors. These studies often utilize techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and elucidate the underlying mechanisms of action. Understanding these interactions is crucial for assessing the compound's therapeutic potential and optimizing its efficacy .

Several compounds share structural similarities with N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide, including:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-1H-indoleIndole core with tetrazole substituentDifferent methyl substitution on tetrazole
N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indoleIndole core with para-substituted tetrazoleVariation in substitution position
1-Methyl-N-[3-(4-nitrobenzyl)-1H-indole]Indole core with nitrobenzyl substituentNitro group introduces different reactivity

These compounds highlight the unique characteristics of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide, particularly its specific substitution pattern that may influence its biological activity and chemical reactivity compared to others in this class .

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

318.12290909 g/mol

Monoisotopic Mass

318.12290909 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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